5-bromo-2'-deoxyuridine-5'-monophosphate chemical structure and physical properties
5-bromo-2'-deoxyuridine-5'-monophosphate chemical structure and physical properties
5-Bromo-2'-deoxyuridine-5'-monophosphate (BrdUMP): Mechanistic Insights, Physical Properties, and Experimental Applications
Executive Summary
5-Bromo-2'-deoxyuridine-5'-monophosphate (BrdUMP) is a critical synthetic nucleotide analog that serves as both a mechanistic probe in enzymology and a foundational intermediate in cellular proliferation assays. As the active monophosphate derivative of 5-bromo-2'-deoxyuridine (BrdU), BrdUMP is heavily utilized in structural biology to elucidate the catalytic mechanisms of thymidylate synthase (TS) variants, such as the classical ThyA and the flavin-dependent ThyX[1][2]. This whitepaper provides an in-depth technical analysis of BrdUMP’s physicochemical properties, its biochemical causality in enzymatic pathways, and self-validating protocols for its application in advanced drug development and molecular tracking.
Chemical Structure and Physicochemical Properties
BrdUMP is a halogenated pyrimidine nucleotide where a bromine atom replaces the methyl group at the C5 position of the naturally occurring deoxyuridine monophosphate (dUMP). This substitution is sterically similar to a methyl group (Van der Waals radius of Br is 1.95 Å vs. 2.00 Å for a methyl group), allowing BrdUMP to effectively mimic natural substrates in enzymatic active sites while dramatically altering the electronic distribution of the pyrimidine ring[3].
Quantitative Data Summary
The following table consolidates the critical physical and chemical properties of BrdUMP, essential for formulating assay buffers and predicting pharmacokinetic behavior in cellular models[3][4].
| Property | Value / Description |
| IUPAC Name | [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Molecular Formula | C₉H₁₂BrN₂O₈P (Free Acid) |
| Molecular Weight | 387.08 g/mol (Free Acid); 409.06 g/mol (Sodium Salt) |
| PubChem CID | 18610495 (Free Acid) / 53249582 (Disodium Salt) |
| Topological Polar Surface Area (TPSA) | 151.08 Ų |
| LogP (Predicted) | -0.94 |
| Hydrogen Bond Donors / Acceptors | 1 / 8 |
| Solubility | Highly soluble in aqueous buffers (≥50 mg/mL as sodium salt) |
Mechanistic Causality in Biological Systems
As a Senior Application Scientist, it is crucial to understand why BrdUMP behaves the way it does in a biological system, rather than merely observing the outcome. BrdUMP operates primarily through two distinct biochemical avenues: as an enzymatic probe for Thymidylate Synthase and as an intermediate in DNA incorporation.
Thymidylate Synthase (ThyA/ThyX) Inhibition and Dehalogenation
Thymidylate synthase catalyzes the reductive methylation of dUMP to dTMP, a rate-limiting step in de novo DNA synthesis. When BrdUMP is introduced to the classical ThyA enzyme, it does not undergo methylation. Instead, ThyA catalyzes the facile dehalogenation of BrdUMP to yield dUMP[1].
The Causality: The dehalogenation reaction stoichiometrically consumes two equivalents of thiol (usually from the enzyme's active site cysteine or exogenous reducing agents). The reaction proceeds with a substantial alpha-secondary inverse tritium isotope effect ( kT/kH=1.212−1.258 ). This specific kinetic signature provides direct proof of nucleophilic catalysis and the transient formation of a 5,6-dihydropyrimidine intermediate[1]. In the alternative FAD-dependent ThyX pathway (found in Mycobacterium tuberculosis), BrdUMP binds in a closed conformation near the isoalloxazine ring of FAD, making it an invaluable crystallographic tool for designing selective anti-mycobacterial therapeutics[2][5].
The Proliferation Tracking Pathway (BrdU to DNA)
In in vivo and in vitro proliferation assays, researchers administer the unphosphorylated nucleoside BrdU. Cellular thymidine kinase (TK) phosphorylates BrdU to BrdUMP.
The Causality: Because BrdUMP mimics dTMP, cellular kinases further phosphorylate it to BrdUTP, which DNA polymerase seamlessly incorporates into replicating DNA during the S-phase. The presence of the bromine atom provides a highly specific epitope for monoclonal antibodies, allowing for precise quantification of neurogenesis or tumor cell proliferation[6][7].
BrdUMP metabolic routing: DNA incorporation vs. Thymidylate Synthase dehalogenation.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in checkpoints ensure that any failure is caught before downstream resources are wasted.
Protocol 1: In Vitro Enzymatic Dehalogenation Assay of BrdUMP by ThyA
This protocol quantifies the catalytic efficiency ( kcat/Km ) of ThyA using BrdUMP as a substrate, measured via UV spectrophotometry[1].
Reagents:
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Purified ThyA enzyme (10 µM stock)
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA
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Reducing Agent: 50 mM 2-mercaptoethanol (essential for the stoichiometric thiol requirement)
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BrdUMP sodium salt (10 mM stock in diH₂O)
Step-by-Step Methodology:
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Baseline Establishment: In a quartz cuvette, combine 980 µL of Assay Buffer containing 50 mM 2-mercaptoethanol and 10 µL of ThyA stock.
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Validation Checkpoint: Blank the spectrophotometer at 285 nm. Monitor for 3 minutes. A stable baseline confirms that the enzyme and thiols are not precipitating or auto-oxidizing.
-
-
Reaction Initiation: Add 10 µL of BrdUMP stock (final concentration 100 µM) to the cuvette. Mix rapidly by inversion.
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Kinetic Monitoring: Continuously record the decrease in absorbance at 285 nm ( Δϵ=−5.1×103M−1cm−1 ) for 10 minutes at 25°C. This wavelength specifically tracks the loss of the 5-bromo-uracil chromophore as it is converted to dUMP.
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Data Synthesis: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Repeat across a BrdUMP concentration gradient (10 µM to 500 µM) to derive Michaelis-Menten kinetics.
Self-validating spectrophotometric workflow for BrdUMP dehalogenation by ThyA.
Protocol 2: In Vivo Proliferation Tracking via BrdUMP Incorporation
While BrdU is the administered prodrug, its biological efficacy relies entirely on its intracellular conversion to BrdUMP[6][8].
Step-by-Step Methodology:
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Administration: Inject mice intraperitoneally (i.p.) with BrdU (50 mg/kg) twice daily for 4–7 days depending on the target tissue (e.g., hippocampal neurogenesis)[6].
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Tissue Processing: Euthanize the subject, extract the tissue, and fix in 4% paraformaldehyde. Section the tissue at 40 µm thickness.
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DNA Denaturation (Critical Step): Incubate sections in 2N HCl for 30 minutes at 37°C, followed by neutralization in 0.1 M Borate buffer (pH 8.5) for 10 minutes.
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Causality: Anti-BrdU antibodies cannot access the BrdUMP-derived epitopes within the double helix. HCl denatures the DNA into single strands, exposing the brominated pyrimidine.
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Validation Checkpoint: Run a parallel slide treated with DNase I prior to HCl treatment. If the subsequent fluorescent signal is absent in this control, the primary antibody is verified to be specifically targeting DNA-incorporated BrdUMP, ruling out non-specific protein binding.
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-
Immunodetection: Incubate with primary anti-BrdU antibody (1:1000) overnight at 4°C, followed by a fluorophore-conjugated secondary antibody. Image via confocal microscopy.
Conclusion and Future Perspectives
BrdUMP remains a cornerstone molecule in both structural enzymology and cellular biology. By exploiting its unique steric and electronic properties, researchers have successfully mapped the transition states of thymidylate synthases, paving the way for novel antimicrobial agents targeting M. tuberculosis ThyX[2][5]. Furthermore, understanding the intracellular pharmacokinetics of BrdUMP ensures the rigorous design of proliferation assays, preventing false-positive artifacts in oncology and neuroscience research.
References
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Thymidylate synthetase. Catalysis of dehalogenation of 5-bromo- and 5-iodo-2'-deoxyuridylate PubMed (NIH) URL:[Link]
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Functional Analysis of the Mycobacterium tuberculosis FAD-Dependent Thymidylate Synthase, ThyX, Reveals New Amino Acid Residues Contributing to an Extended ThyX Motif ASM Journals URL:[Link]
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5-bromo-2'-deoxyuridine-5'-monophosphate (BRU) - Modomics - A Database of RNA Modifications Modomics URL: [Link]
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5-Bromo-2'-deoxy-5'-uridylic acid disodium salt PubChem (NIH) URL:[Link]
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Multifaceted role of drugs: a potential weapon to outsmart Mycobacterium tuberculosis resistance by targeting its essential ThyX ResearchGate URL:[Link]
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Type-2 diabetes alters hippocampal neural oscillations and disrupts synchrony between hippocampus and cortex bioRxiv URL:[Link]
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Postischemic IGF-1 gene transfer promotes neurovascular regeneration after experimental stroke PMC (NIH) URL:[Link]
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PDE4a predicts poor prognosis and promotes metastasis by inducing epithelial-mesenchymal transition in hepatocellular carcinoma Journal of Cancer URL:[Link]
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- 1. Thymidylate synthetase. Catalysis of dehalogenation of 5-bromo- and 5-iodo-2'-deoxyuridylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Modomics - A Database of RNA Modifications [iimcb.genesilico.pl]
- 4. 5-Bromo-2'-deoxy-5'-uridylic acid disodium salt | C9H10BrN2Na2O8P | CID 53249582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Type-2 diabetes alters hippocampal neural oscillations and disrupts synchrony between hippocampus and cortex | bioRxiv [biorxiv.org]
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- 8. Postischemic IGF-1 gene transfer promotes neurovascular regeneration after experimental stroke - PMC [pmc.ncbi.nlm.nih.gov]
